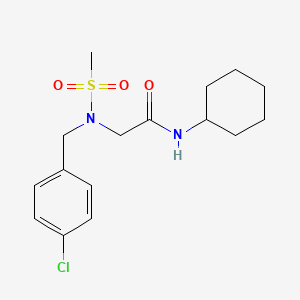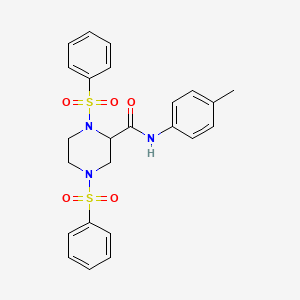
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide, also known as TMB-4, is a novel compound that has gained significant attention in the field of medicinal chemistry. TMB-4 is a quinazoline derivative that exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mechanism of Action
The exact mechanism of action of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide is not fully understood. However, it has been suggested that N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide exerts its pharmacological activities by modulating various signaling pathways. For example, N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide has been shown to activate the AMPK pathway, which plays a critical role in cellular energy homeostasis. N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide can inhibit the proliferation of cancer cells and induce apoptosis. N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide has also been found to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide has been shown to modulate the expression of various genes involved in cellular metabolism and energy homeostasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide is its broad pharmacological activity, which makes it a promising candidate for the development of novel therapeutics. However, the limited availability of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide and its relatively high cost can be a major limitation for lab experiments. In addition, the lack of a clear understanding of its mechanism of action can make it difficult to design experiments to investigate its pharmacological effects.
Future Directions
There are several future directions for the research of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide. One potential area of research is the development of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide analogs with improved pharmacological properties. Another area of research is the investigation of the role of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide in the regulation of cellular metabolism and energy homeostasis. Additionally, the development of novel drug delivery systems for N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide could enhance its therapeutic potential. Finally, further studies are needed to elucidate the exact mechanism of action of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide involves the condensation of 2-mercapto-3(4H)-quinazolinone with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The reaction yields N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide as a white solid with a melting point of 230-232°C.
Scientific Research Applications
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,4,5-trimethoxybenzamide has been shown to have anti-viral properties by inhibiting the replication of HIV-1 and HCV.
properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(22)20-21-17(23)11-6-4-5-7-12(11)19-18(21)27/h4-9H,1-3H3,(H,19,27)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFVBIJZFXQIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[2-(4-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B5020041.png)
![2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide](/img/structure/B5020049.png)
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5020052.png)
![tert-butyl {[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5020059.png)
![1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5020061.png)

![1-[(4-chlorobenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol dihydrochloride](/img/structure/B5020076.png)
![N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5020083.png)
![4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)imino]methyl}phenol](/img/structure/B5020100.png)
![4-benzyl-3-[(2-fluorobenzyl)thio]-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B5020104.png)
![11-(2-hydroxy-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5020121.png)
![methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5020126.png)
![2-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5020150.png)
